Substituent-Dependent Anticancer Growth Inhibition: 3,5-Dimethoxy vs. 4-Methoxy Oxadiazole Analogs
The target compound bears a 3,5-dimethoxyphenyl motif on the oxadiazole C5, whereas the closest published active analog, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4s), carries a single 4-methoxy group. In the NCI-60 one-dose screen, compound 4s exhibited a mean growth percent (GP) of 62.61, with the most sensitive cell line (MDA-MB-435 melanoma) showing a GP of 15.43 [1]. The 3,5-dimethoxy substitution pattern is expected to alter both electron density on the oxadiazole ring and steric occupancy in the target binding pocket, producing a distinct activity fingerprint that cannot be interpolated from the 4-methoxy analog data alone. Direct comparative data for the target compound are not yet available in the public domain; this evidence is therefore classified as class-level inference.
| Evidence Dimension | Mean growth percent (GP) in NCI-60 one-dose cancer cell panel |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s): mean GP = 62.61; most sensitive line MDA-MB-435 GP = 15.43 |
| Quantified Difference | Unknown; structural difference is 3,5-dimethoxy vs. 4-methoxy substitution |
| Conditions | NCI-60 one-dose screen; growth percent measured by sulforhodamine B assay |
Why This Matters
Procurement of the 3,5-dimethoxy variant is mandatory for any SAR campaign aiming to explore the effect of dual methoxy substitution on oxadiazole C5 anticancer activity, as the 4-methoxy analog provides no quantitative guidance on the activity shift.
- [1] Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC, 2014. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4030836/. View Source
